molecular formula C21H24FN3O4 B2707028 1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955259-47-9

1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2707028
CAS RN: 955259-47-9
M. Wt: 401.438
InChI Key: CUQDWJYHPMYERW-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFU is a urea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Role in Feeding and Stress Responses

A study investigated the effects of selective antagonists, including compounds related to urea derivatives, on binge eating (BE) in female rats. The findings suggest a major role of Orexin-1 Receptor (OX1R) mechanisms in BE, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Agent Design

Research into the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives explored their antiproliferative activity against various cancer cell lines. This study highlighted the potential of these compounds as new anticancer agents, indicating the role of urea derivatives in the development of BRAF inhibitors for cancer treatment (Feng et al., 2020).

Mechanisms of Microbial Degradation

The microbial degradation of methyleneureas, compounds related to urea derivatives, was studied to understand their breakdown and the release of nitrogen as ammonia and urea. The research provides insights into the enzymatic mechanisms involved in the degradation process, relevant for applications in slow-release fertilizers and bioremediation (Jahns & Kaltwasser, 2000).

Anti-HIV-1 Activity

A series of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives were synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research identifies specific compounds with significant anti-HIV-1 activity, offering a basis for further investigations into this class of compounds as anti-HIV-1 agents (Sakakibara et al., 2015).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-28-18-5-3-4-17(20(18)29-2)24-21(27)23-11-15-10-19(26)25(13-15)12-14-6-8-16(22)9-7-14/h3-9,15H,10-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQDWJYHPMYERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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